Cas no 99357-71-8 (2-Ethyl-4-hydroxybenzoxazole)

2-Ethyl-4-hydroxybenzoxazole 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-4-hydroxybenzoxazole
- 2-Ethylbenzo[d]oxazol-4-ol
- 2-ethyl-1,3-benzoxazol-4-ol
- 4-Benzoxazolol, 2-ethyl-
- 2-Ethyl-4-hydroxybenzo[d]oxazole
-
- インチ: 1S/C9H9NO2/c1-2-8-10-9-6(11)4-3-5-7(9)12-8/h3-5,11H,2H2,1H3
- InChIKey: MKJGHYWJIPWPPZ-UHFFFAOYSA-N
- ほほえんだ: O1C(CC)=NC2C(=CC=CC1=2)O
計算された属性
- せいみつぶんしりょう: 163.063328530g/mol
- どういたいしつりょう: 163.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.3
2-Ethyl-4-hydroxybenzoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2047935-1g |
2-Ethylbenzo[d]oxazol-4-ol |
99357-71-8 | 1g |
¥5145.00 | 2024-04-23 | ||
Alichem | A081000499-1g |
2-Ethyl-4-hydroxybenzo[d]oxazole |
99357-71-8 | 98% | 1g |
$13998.62 | 2023-08-31 | |
Alichem | A081000499-500mg |
2-Ethyl-4-hydroxybenzo[d]oxazole |
99357-71-8 | 98% | 500mg |
$7845.57 | 2023-08-31 | |
Alichem | A081000499-250mg |
2-Ethyl-4-hydroxybenzo[d]oxazole |
99357-71-8 | 98% | 250mg |
$5546.58 | 2023-08-31 |
2-Ethyl-4-hydroxybenzoxazole 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2-Ethyl-4-hydroxybenzoxazoleに関する追加情報
2-Ethyl-4-hydroxybenzoxazole (CAS No. 99357-71-8): A Comprehensive Overview
2-Ethyl-4-hydroxybenzoxazole (CAS No. 99357-71-8) is a specialized organic compound that belongs to the benzoxazole family. This heterocyclic compound has garnered significant attention in recent years due to its unique chemical properties and versatile applications. With the increasing demand for high-performance materials in industries such as pharmaceuticals, agrochemicals, and specialty chemicals, 2-Ethyl-4-hydroxybenzoxazole has emerged as a key intermediate in synthetic chemistry.
The molecular structure of 2-Ethyl-4-hydroxybenzoxazole features a benzoxazole core substituted with an ethyl group at the 2-position and a hydroxyl group at the 4-position. This specific arrangement contributes to its distinctive physicochemical characteristics, including moderate solubility in organic solvents and stability under various conditions. Researchers often explore benzoxazole derivatives like this compound for their potential biological activities and material science applications.
In the pharmaceutical sector, 2-Ethyl-4-hydroxybenzoxazole serves as a valuable building block for drug development. Its structural motif is frequently incorporated into molecules being investigated for various therapeutic applications. The compound's ability to interact with biological targets makes it particularly interesting for medicinal chemistry research. Recent studies have focused on its potential role in developing novel antimicrobial agents and anti-inflammatory compounds, addressing current global health challenges.
The agrochemical industry has also shown growing interest in 2-Ethyl-4-hydroxybenzoxazole derivatives. These compounds are being evaluated for their potential as crop protection agents, with particular attention to their environmental profile and efficacy against resistant pests. As sustainable agriculture becomes a priority worldwide, researchers are examining how such compounds might contribute to next-generation pesticides with improved safety profiles.
From a materials science perspective, 2-Ethyl-4-hydroxybenzoxazole exhibits interesting optical and electronic properties that make it suitable for advanced applications. Its incorporation into organic electronic materials has been explored for potential use in OLEDs (organic light-emitting diodes) and other optoelectronic devices. The compound's ability to function as a fluorescence probe or sensor material is another area of active investigation, particularly in environmental monitoring and biomedical imaging.
The synthesis of 2-Ethyl-4-hydroxybenzoxazole typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches often employ green chemistry principles to minimize environmental impact, reflecting the growing emphasis on sustainable chemical production. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely used to characterize this compound and verify its structural integrity.
Market trends indicate steady growth in demand for benzoxazole-based compounds, driven by their expanding applications across multiple industries. The global specialty chemicals market, valued at hundreds of billions of dollars, continues to create opportunities for innovative intermediates like 2-Ethyl-4-hydroxybenzoxazole. Manufacturers and suppliers are responding to this demand by optimizing production processes and ensuring reliable supply chains for research and industrial customers.
Quality control is paramount when working with 2-Ethyl-4-hydroxybenzoxazole, particularly for pharmaceutical applications. Regulatory requirements for purity and consistency have become increasingly stringent, prompting suppliers to implement rigorous quality assurance protocols. Proper handling and storage conditions are essential to maintain the compound's stability over time, with recommendations typically including protection from moisture and extreme temperatures.
Recent advancements in computational chemistry have enabled more efficient exploration of 2-Ethyl-4-hydroxybenzoxazole derivatives and their potential applications. Molecular modeling and in silico screening techniques allow researchers to predict biological activity and physicochemical properties before synthesis, accelerating the discovery process. This approach aligns with current trends toward data-driven chemical research and development.
Environmental considerations are increasingly important when working with chemical compounds like 2-Ethyl-4-hydroxybenzoxazole. The industry is moving toward more sustainable practices, including the development of biodegradable derivatives and environmentally benign synthetic routes. Life cycle assessment methods are being applied to evaluate the ecological footprint of such compounds throughout their production and use phases.
For researchers and industry professionals seeking information about 2-Ethyl-4-hydroxybenzoxazole, several key questions frequently arise: What are the optimal storage conditions? What solvents work best for various applications? How does it compare to similar benzoxazole derivatives? Addressing these practical considerations is essential for effective utilization of this compound in both laboratory and industrial settings.
The future outlook for 2-Ethyl-4-hydroxybenzoxazole appears promising, with ongoing research uncovering new potential applications. As interdisciplinary approaches combining chemistry, biology, and materials science continue to evolve, this compound and its derivatives are likely to play increasingly important roles in scientific and technological advancements. The growing body of literature on benzoxazole chemistry suggests that these compounds will remain a focus of innovation in the coming years.
In conclusion, 2-Ethyl-4-hydroxybenzoxazole (CAS No. 99357-71-8) represents an important class of heterocyclic compounds with diverse applications across multiple industries. Its unique structural features and adaptable chemistry make it a valuable tool for researchers and a potential solution to various technological and biomedical challenges. As scientific understanding of these systems deepens and synthetic methodologies advance, the full potential of this compound and its derivatives continues to unfold.
99357-71-8 (2-Ethyl-4-hydroxybenzoxazole) 関連製品
- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)
- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)
- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)
- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)
- 133519-04-7(Chiralyst Ru802)
- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
- 1806374-35-5(Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)
- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)
- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))




